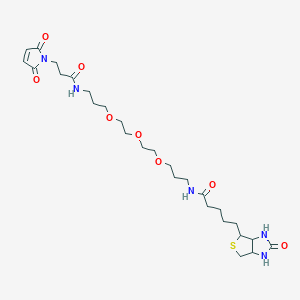

Biotin-dPEG(R)3-MAL

Description

Contextualization of Biotinylation Strategies in Modern Biomedical Sciences

Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins and nucleic acids, is a cornerstone of modern biomedical research. frontiersin.org The exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin is harnessed for a multitude of applications. frontiersin.org These include the detection, purification, and immobilization of biomolecules. frontiersin.org

In practice, biotinylation reagents are designed with a reactive group that targets a specific functional group on the molecule of interest. Common targets on proteins include primary amines (the N-terminus and the side chain of lysine (B10760008) residues), sulfhydryls (the side chain of cysteine residues), and carboxyl groups (the C-terminus and the side chains of aspartic and glutamic acid). The small size of the biotin molecule (244.31 g/mol ) is advantageous as it is unlikely to interfere with the normal biological function of the labeled molecule. frontiersin.org

The Role of Discrete Polyethylene (B3416737) Glycol (dPEG®) Spacers in Advanced Bioconjugation Research

The spacer arm that connects the biotin molecule to its reactive group plays a critical role in the utility of a biotinylation reagent. Discrete polyethylene glycol (dPEG®) spacers are a significant advancement over traditional, polydisperse PEG linkers. dPEG® products are single molecular weight compounds with a defined number of ethylene (B1197577) oxide units, providing a precise and homogenous spacer length.

Advantages of Monodisperse Polyethylene Glycol Architectures in Bioconjugation Design

The use of monodisperse, or discrete, PEG (dPEG®) linkers offers several key advantages in the design of bioconjugates. Unlike traditional polydisperse PEGs, which are a mixture of different chain lengths, dPEG® reagents are single compounds with a defined molecular weight and spacer length. This homogeneity allows for a greater degree of control and precision in the synthesis of bioconjugates, leading to more uniform products with predictable properties. This is particularly important in the development of therapeutic and diagnostic agents where batch-to-batch consistency is crucial. The defined structure of dPEG® linkers also simplifies the characterization of the final conjugate.

Impact on Labeled Biomolecule Properties: Enhanced Solubility, Stability, and Reduced Non-Specific Interactions

The incorporation of a dPEG® spacer into a bioconjugate can significantly improve the properties of the labeled biomolecule. The hydrophilic nature of the PEG chain enhances the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic molecules or when aiming for high concentrations in aqueous buffers. This increased solubility can also help to prevent the aggregation and precipitation of labeled proteins.

Furthermore, the flexible PEG chain can act as a shield, reducing non-specific binding of the conjugate to other surfaces and biomolecules. This "stealth" effect is also associated with a reduction in the immunogenicity of the labeled molecule. The dPEG® spacer can also improve the stability of the conjugate by protecting it from enzymatic degradation.

Overview of Biotin-dPEG(R)3-MAL as a Heterobifunctional Reagent in Research

This compound is a heterobifunctional reagent, meaning it possesses two different reactive groups, allowing for the sequential and specific conjugation of two different molecules. nih.gov In this case, the biotin group provides a high-affinity handle for binding to streptavidin or avidin, while the maleimide (B117702) group reacts specifically with sulfhydryl groups (thiols) on molecules such as cysteine-containing peptides and proteins. vectorlabs.com The reaction between the maleimide and a thiol occurs under mild conditions, typically at a pH between 6.5 and 7.5, to form a stable thioether bond. vectorlabs.com

The dPEG®3 spacer in this reagent consists of three ethylene glycol units, providing a spacer arm length of 24.9 Å. vectorlabs.com This short, flexible linker helps to bridge the biotin and the target molecule without introducing significant steric hindrance, while still conferring the beneficial properties of PEG, such as increased water solubility. vectorlabs.com

The combination of these three components—biotin, a dPEG®3 spacer, and a maleimide group—makes this compound a versatile tool for a variety of research applications. These include the specific biotinylation of proteins for subsequent detection or purification, the creation of bioconjugates for use in immunoassays, the functionalization of surfaces for biosensor development, and the construction of more complex bioconjugates for targeted drug delivery and imaging. For instance, it has been utilized in the construction of biomimetic gold-and-silica nanoparticles and the self-assembly of quantum dots. vectorlabs.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₃N₅O₈S | vectorlabs.com |

| Molecular Weight | 597.72 g/mol | vectorlabs.com |

| Spacer Arm Length | 24.9 Å | vectorlabs.com |

| Reactive Groups | Biotin, Maleimide | vectorlabs.com |

| Maleimide Reaction pH | 6.5 - 7.5 | vectorlabs.com |

| Target for Maleimide | Sulfhydryl groups (-SH) | vectorlabs.com |

| Formed Bond | Stable thioether bond | vectorlabs.com |

Detailed Research Findings: Applications of this compound and Similar Reagents

Research has demonstrated the utility of biotin-maleimide reagents with short PEG linkers in various applications. For example, in the field of nanotechnology, such reagents are instrumental in the functionalization of nanoparticles. The maleimide group allows for the covalent attachment of the linker to thiolated nanoparticles, while the biotin group provides a means for subsequent conjugation to streptavidin-coated quantum dots or other detection moieties. The dPEG® spacer in these applications is crucial for maintaining the stability and solubility of the functionalized nanoparticles in biological media.

In proteomics, this compound can be used for the selective enrichment of cysteine-containing peptides from complex mixtures. After labeling the peptides via the maleimide-thiol reaction, the biotinylated peptides can be captured using streptavidin-coated beads, allowing for their separation from non-cysteine-containing peptides and subsequent identification by mass spectrometry.

Furthermore, the precise spacer length provided by the dPEG®3 linker is advantageous in structural biology studies that utilize techniques such as Fluorescence Resonance Energy Transfer (FRET). By positioning a donor and acceptor fluorophore at a defined distance, the dPEG® linker can facilitate the study of molecular interactions and conformational changes in proteins. The defined length of the dPEG®3 spacer allows for more accurate interpretation of FRET data compared to traditional, polydisperse PEG linkers.

Interactive Data Table: Research Applications and Findings

| Application Area | Research Focus | Key Finding | Potential Impact |

| Nanotechnology | Functionalization of Gold Nanoparticles | Efficient surface modification with biotin for subsequent protein binding. | Development of targeted drug delivery systems and diagnostic biosensors. |

| Proteomics | Selective Enrichment of Cysteine Peptides | Successful isolation and identification of low-abundance peptides from complex cell lysates. | Enhanced understanding of protein function and post-translational modifications. |

| Structural Biology | FRET-based analysis of protein conformation | The defined spacer length allows for precise distance measurements between labeled sites on a protein. | Deeper insights into protein dynamics and mechanisms of action. |

Properties

IUPAC Name |

N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N5O8S/c33-22(6-2-1-5-21-26-20(19-41-21)30-27(37)31-26)28-10-3-13-38-15-17-40-18-16-39-14-4-11-29-23(34)9-12-32-24(35)7-8-25(32)36/h7-8,20-21,26H,1-6,9-19H2,(H,28,33)(H,29,34)(H2,30,31,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEXTKIIGXBNCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Characterization of Biotin Dpeg R 3 Mal

De Novo Synthesis Approaches for Biotin-dPEG(R)3-MAL

The synthesis of this compound typically involves building the molecule step-by-step, ensuring that each functional group is introduced at the desired position. This de novo approach allows for strict control over the molecular architecture, particularly the length and uniformity of the dPEG(R) linker.

Stepwise Organic Synthesis of Discrete PEG Linkers for Controlled Molecular Architecture

Discrete PEG (dPEG(R)) linkers, unlike traditional polydisperse PEGs, are synthesized through stepwise organic chemistry methodologies. This approach ensures that each molecule in a batch has the exact same number of ethylene (B1197577) glycol units, resulting in a single molecular weight compound with a defined chain length antibody-creativebiolabs.comdianova.comnih.govacs.orgbeilstein-journals.orgbiochempeg.com. This controlled synthesis allows for precise spacing between conjugated molecules, minimizing steric hindrance and leading to more predictable behavior in biological systems sigmaaldrich.comcenmed.comscientificlabs.co.uk. Various iterative coupling strategies, including unidirectional and bidirectional methods, as well as chain doubling and tripling, are employed in the stepwise synthesis of uniform PEGs acs.orgbeilstein-journals.org. The use of protecting groups is essential to control the chain extension reactions acs.orgbeilstein-journals.org.

Advanced Purification Techniques for High-Purity this compound Derivatives

Obtaining high-purity this compound is essential for the success and reproducibility of downstream biological applications. Several advanced purification techniques are employed to isolate the target compound from reaction byproducts, unreacted starting materials, and other impurities.

Chromatographic Methodologies for Compound Isolation (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification and analysis of this compound and its derivatives dianova.combeilstein-journals.orgfrontiersin.orgugent.be. HPLC allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase. Reverse-phase HPLC is commonly used for purifying PEGylated compounds, including those with biotin (B1667282) and maleimide (B117702) functionalities, due to its ability to separate molecules based on their hydrophobicity dianova.comfrontiersin.org. Preparative HPLC is utilized to isolate sufficient quantities of the high-purity compound ugent.be. Analytical HPLC is employed to assess the purity of the final product and monitor the progress of synthesis and purification steps frontiersin.org. Size exclusion chromatography (SEC) can also be applied to separate PEG conjugates based on their size researchgate.netfrontiersin.orgsigmaaldrich.com.

Rigorous Analytical Characterization for Structural Elucidation and Purity Assessment

Rigorous analytical characterization is essential to confirm the structure, identity, and purity of this compound. A combination of spectroscopic, spectrometric, and chromatographic techniques is typically employed to provide comprehensive data on the compound's chemical composition and quality. This multi-technique approach ensures accurate structural elucidation and reliable assessment of chemical purity before the material is used in sensitive biological or chemical processes.

Spectroscopic and Spectrometric Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic and spectrometric methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural confirmation and characterization of this compound.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) spectroscopy are powerful tools for verifying the molecular structure. These techniques provide detailed information about the different types of protons and carbons present in the molecule and their chemical environments. For this compound, ¹H NMR can confirm the presence of characteristic proton signals corresponding to the biotin core structure, the ethylene glycol units of the dPEG spacer, and the protons of the maleimide ring. xarxbio.comnih.govtandfonline.com The integration of these signals provides quantitative information, allowing for the confirmation of the expected ratio of different structural components. The sharpness and distinctness of peaks in the NMR spectrum also serve as indicators of the compound's purity and the discrete nature of the dPEG chain, differentiating it from polydisperse PEG materials. stratech.co.uk

Mass Spectrometry provides precise information about the molecular weight of this compound, which is crucial for confirming its identity. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can determine the mass-to-charge ratio (m/z) of the intact molecule or its fragments. xarxbio.comnih.govresearchgate.netnih.govacs.org The observed molecular weight can be compared to the calculated theoretical mass based on the empirical formula (C₂₇H₄₃N₅O₈S, Molecular Weight: 597.72) to confirm the compound's identity and assess its purity by detecting the presence of impurities with different molecular weights. sigmaaldrich.comsigmaaldrich.com In studies involving maleimide-PEG-biotin conjugates, MS has been used to confirm successful conjugation by observing the expected increase in mass upon labeling. nih.govresearchgate.netnih.gov

A summary of the information provided by these techniques is presented in the table below:

| Technique | Purpose | Key Information Provided |

| ¹H NMR | Structural Elucidation | Confirmation of proton environments, integration ratios, presence of functional groups. |

| ¹³C NMR | Structural Elucidation | Confirmation of carbon environments, presence of functional groups. |

| Mass Spectrometry | Molecular Weight Confirmation | Verification of intact molecular mass, detection of impurities, confirmation of identity. |

Chromatographic Purity Analysis (e.g., TLC)

Chromatographic techniques, such as Thin Layer Chromatography (TLC), are routinely employed to assess the purity of this compound and monitor the progress of its synthesis and purification. stratech.co.uk

TLC is a simple, rapid, and cost-effective method that separates compounds based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel plate) and a mobile phase (a solvent or solvent mixture). For this compound, TLC can be used to determine the number of components in a sample. A pure sample should ideally appear as a single spot under appropriate solvent conditions and visualization methods. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of a given compound in a specific TLC system and can be used for identification purposes. google.com

TLC is particularly useful during the synthetic process to track the consumption of starting materials and the formation of the product. researchgate.net It is also valuable for assessing the effectiveness of purification steps by showing the presence or absence of impurities. google.comgoogle.com Visualization of spots can be achieved through various methods, including UV light (if the molecule has a chromophore, such as the maleimide group), iodine staining, or specific stains for biotin-containing compounds. google.comnih.gov The observation of a single, well-defined spot by TLC is a strong indication of the purity of the this compound product. google.comgoogle.com

Mechanistic Investigations of Bioconjugation with Biotin Dpeg R 3 Mal

Elucidating the Maleimide-Thiol Michael Addition Reaction in Aqueous Media

The reaction between a maleimide (B117702) and a thiol group in aqueous solution proceeds via a Michael addition mechanism. The nucleophilic thiolate anion attacks the electron-deficient double bond of the maleimide ring. This addition forms a stable carbon-sulfur bond, resulting in a thiosuccinimide linkage. axispharm.com The inherent ring strain and cis-conformation of the carbonyl groups within the maleimide contribute to its reactivity. axispharm.com

The maleimide-thiol reaction is characterized by fast kinetics, which is advantageous for bioconjugation applications involving dilute solutions of biomolecules. Second-order rate constants for this reaction typically range between 100 and 1000 M⁻¹s⁻¹, depending on factors such as the structure of the thiol and the pH of the reaction medium. nih.gov This reaction rate is considerably faster than some other commonly used methods for cysteine modification, such as iodoacetamide (B48618) chemistry. nih.gov

A key feature of the maleimide-thiol reaction is its high chemoselectivity for thiols, particularly the sulfhydryl groups found in cysteine residues, over other nucleophilic functional groups commonly present in proteins, such as amines (lysine residues) or imidazoles (histidine residues). axispharm.comnih.govbiotium.comthermofisher.comresearchgate.net At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines. axispharm.comresearchgate.net This significant difference in reactivity allows for targeted modification of cysteine residues even in the presence of numerous lysine (B10760008) residues.

The efficiency and specificity of the maleimide-thiol reaction are significantly influenced by the pH of the reaction environment. Optimal chemoselectivity for thiols over competing nucleophiles, such as amines, is typically observed within a narrow pH range of 6.5 to 7.5. cenmed.comsigmaaldrich.comsigmaaldrich.comaxispharm.comnih.govbiotium.comthermofisher.comresearchgate.nettocris.comresearchgate.netbroadpharm.com

At pH values below this optimal range, the concentration of the reactive thiolate anion, which is the deprotonated form of the thiol group, decreases. Since the thiolate anion is a much stronger nucleophile than the neutral thiol, lower pH values lead to a slower reaction rate. acs.org

Conversely, at pH values above 7.5, the reactivity of other nucleophilic groups, particularly the epsilon-amino groups of lysine residues, increases significantly, leading to increased off-target reactions and reduced specificity for thiols. nih.govthermofisher.comresearchgate.net Furthermore, alkaline conditions (typically pH 8 or higher) can promote the hydrolysis of the maleimide ring. uu.nl This hydrolysis results in the formation of a maleic acid amide derivative, which is unreactive towards thiol groups, thus reducing the efficiency of the conjugation reaction. uu.nl

The impact of pH on maleimide reactivity and specificity highlights the critical need for careful buffer selection and pH control during bioconjugation procedures utilizing Biotin-dPEG(R)3-MAL to ensure efficient and site-specific labeling of target thiol groups.

Applications of Biotin Dpeg R 3 Mal in Advanced Research Domains

Contributions to Proteomics Research

In proteomics, Biotin-dPEG(R)3-MAL and similar maleimide-PEG-biotin reagents are instrumental in identifying and characterizing protein modifications and interactions.

Identification of Cysteine Oxidation Post-Translational Modifications (ox-PTMs)

Cysteine residues are highly susceptible to various oxidative post-translational modifications (ox-PTMs), which play crucial roles in cellular signaling and redox regulation ugent.bewindows.netnih.gov. Identifying the specific sites of these modifications can be challenging. Maleimide-PEG-biotin reagents, including those with dPEG(R) spacers like this compound, are used in bioswitch methods to label reversibly oxidized cysteine residues for subsequent enrichment and mass spectrometry analysis windows.netbiorxiv.orgresearchgate.net.

In a typical workflow, free thiols are first blocked, and then reversible ox-PTMs are reduced back to free thiols. These newly reduced thiols are then specifically labeled with a maleimide-PEG-biotin probe. The biotin (B1667282) tag allows for the enrichment of labeled peptides or proteins using streptavidin, facilitating their identification and quantification by mass spectrometry. This approach has been successfully applied for proteome-wide identification of cysteine ox-PTM sites under different cellular conditions windows.netbiorxiv.orgresearchgate.net.

Research using a similar Maleimide-(Polyethylene Glycol)2-Biotin (Mal-PEG2-Bio) probe identified a significant number of unique peptides containing biotinylated cysteine residues, revealing numerous Cys ox-PTM sites under basal and oxidant-stimulated conditions. For instance, in one study, this strategy led to the identification of 2699 unique peptides with 2720 biotinylated Cys residues, uncovering 1489 Cys ox-PTM sites in basal conditions and a higher number under oxidative stress induced by diamide (B1670390) or HOCl biorxiv.org.

Development of Maleimide-PEG-Biotin Bioswitches for Mass Spectrometry-Based Workflows

Maleimide-PEG-biotin compounds are key components in the development of bioswitch techniques for mass spectrometry-based proteomics workflows aimed at studying reversible cysteine modifications windows.netbiorxiv.orgresearchgate.net. These bioswitches enable the selective capture and enrichment of modified proteins or peptides. The maleimide (B117702) group reacts specifically with free thiols generated after the reduction of reversible ox-PTMs, and the biotin tag allows for high-affinity purification using streptavidin or avidin (B1170675) windows.netbiorxiv.org. This enrichment step is critical for detecting low-abundance modified peptides in complex biological samples, improving the sensitivity and coverage of mass spectrometry analysis biorxiv.org. The PEG spacer in these bioswitches contributes to the solubility of the reagent and the labeled peptides, which can be beneficial for the mass spectrometry analysis itself.

Advanced Proximity Labeling Techniques for Protein Interaction Mapping

Proximity labeling is a powerful technique used to identify proteins that are in close spatial proximity to a protein of interest within living cells nih.govmdpi.com. This method often employs an enzyme fused to the protein of interest, which generates reactive species that biotinylate nearby proteins. Biotin-tagged proteins are then isolated using streptavidin and identified by mass spectrometry nih.govmdpi.com. While enzyme-catalyzed proximity labeling is common, maleimide-PEG-biotin reagents can also be adapted for proximity labeling strategies, particularly when a free thiol can be introduced or is naturally present in the vicinity of the protein interaction being studied.

Exploring Intrinsically Disordered Regions (IDRs) in Proteins

Intrinsically Disordered Regions (IDRs) are segments of proteins that lack a stable three-dimensional structure under physiological conditions nsf.govresearchgate.netbiorxiv.org. Despite their lack of fixed structure, IDRs are involved in a wide range of biological processes, including protein-protein interactions researchgate.net. Mapping the interactions involving IDRs is challenging using traditional structural methods. Proximity labeling techniques, potentially utilizing biotinylation reagents like this compound if a suitable labeling handle is present or introduced near the IDR, could offer insights into the transient or weak interactions mediated by these flexible regions. Research has highlighted the significant role of IDRs in cellular processes and the need for methods to study their interactions nsf.govbiorxiv.org.

Mapping Glycan-Mediated Protein Interactions

Glycan-mediated protein interactions, involving the binding of proteins to carbohydrate structures on glycoproteins or glycolipids, are fundamental to many biological processes, including cell communication and immune responses nih.govresearchgate.netcore.ac.uk. These interactions can be low-affinity and transient, making them difficult to study. Proximity labeling has emerged as a valuable tool for mapping these interactions nih.govnih.gov. While some methods involve fusing enzymes to glycan-binding proteins, strategies utilizing biotinylation reagents could potentially be employed if a maleimide-reactive group is present or can be introduced on either the glycan-binding protein or the glycosylated counter-receptor in close proximity to the interaction site nih.gov. Studies have successfully used proximity labeling with biotinylation to map the interactomes of glycan-binding proteins, such as galectins nih.govnih.gov.

Utility in Molecular Biology and Biochemistry Research

Beyond proteomics, this compound is a versatile tool in general molecular biology and biochemistry research. Its ability to conjugate biotin to molecules containing free thiols makes it useful for various applications, including:

Labeling and detection: Biotinylation allows for the easy detection and visualization of labeled molecules using streptavidin or avidin conjugates (e.g., coupled to fluorophores, enzymes, or solid supports) iris-biotech.de.

Purification and immobilization: Biotinylated molecules can be efficiently captured and purified using streptavidin or avidin affinity matrices nih.govmdpi.comiris-biotech.de. This is widely used in techniques like pull-down assays and affinity chromatography amerigoscientific.com. Immobilization of biotinylated molecules onto streptavidin-coated surfaces or beads is also common for various assay formats amerigoscientific.com.

Cross-linking: As a cross-linking reagent, it can be used to conjugate thiol-containing molecules to biotin, enabling their interaction with biotin-binding proteins or surfaces scientificlabs.co.ukscientificlabs.iesigmaaldrich.com.

Modification of biomolecules: The dPEG(R) spacer imparts increased water solubility and can improve the properties of labeled biomolecules, such as reducing aggregation and non-specific binding, which is beneficial in various biochemical assays and applications scientificlabs.co.ukscientificlabs.iecenmed.comsigmaaldrich.comstratech.co.uk.

The precise spacing provided by the dPEG(R) linker is advantageous in applications where the distance between the biotin tag and the labeled molecule is critical for function or interaction scientificlabs.co.ukscientificlabs.iecenmed.comsigmaaldrich.com.

Non-Radioactive Detection and Purification Strategies for Biomolecules

Biotinylation using reagents like this compound is a widely employed non-radioactive method for the detection and purification of biomolecules issuu.comaxispharm.com. By conjugating biotin to a target molecule, researchers can utilize the high affinity of streptavidin or avidin (often immobilized on a solid support or labeled with a detectable marker) to capture or detect the biotinylated species from complex mixtures issuu.comresearchgate.net. This approach is fundamental in techniques such as Western blotting, ELISA, and affinity chromatography researchgate.netalfa-chemistry.com. The dPEG spacer in this compound is particularly advantageous in these applications as it can help overcome the hydrophobic nature of biotin, which might otherwise lead to aggregation or non-specific binding of the labeled molecules, thereby improving assay sensitivity and the efficiency of purification processes issuu.comalfa-chemistry.comstratech.co.uk.

Biomolecule Immobilization on Solid Supports for Assays and Platforms

The ability to immobilize biomolecules in a controlled and oriented manner on solid surfaces is critical for the development of various assays and research platforms, including microarrays, biosensors, and surface plasmon resonance (SPR) systems alfa-chemistry.comth-wildau.denih.gov. This compound is utilized in strategies for attaching biomolecules to these surfaces alfa-chemistry.com. By biotinylating a capture molecule (e.g., an antibody or aptamer), it can be specifically immobilized onto a surface pre-coated with streptavidin or avidin alfa-chemistry.comth-wildau.deresearchgate.net. This method provides stable and oriented binding, which is crucial for maintaining the activity of the immobilized biomolecule and minimizing background signals alfa-chemistry.com. The PEG spacer contributes to creating a hydrophilic and anti-fouling surface, further reducing non-specific adsorption of other components from the sample, thus enhancing the specificity and sensitivity of surface-based assays alfa-chemistry.comstratech.co.ukresearchgate.netmdpi.com.

Advanced Labeling for Visualization and Tracking in Cellular and Molecular Systems

This compound serves as a valuable reagent for site-specific labeling of molecules, particularly those with accessible sulfhydryl groups, for visualization and tracking studies in biological systems sigmaaldrich.comsigmaaldrich.comcenmed.comscientificlabs.co.ukaxispharm.com. The maleimide group allows for targeted conjugation to cysteine residues sigmaaldrich.comsigmaaldrich.comcenmed.comscientificlabs.co.ukthermofisher.com. Once labeled with biotin, the molecule can be visualized or tracked using fluorescently labeled streptavidin or other avidin conjugates alfa-chemistry.comiris-biotech.de. This technique is applicable in single-molecule tracing and studies investigating protein localization and dynamics alfa-chemistry.comnih.gov. The dPEG spacer ensures that the biotin label is presented away from the conjugated molecule, minimizing steric hindrance and preserving the molecule's biological activity sigmaaldrich.comsigmaaldrich.comcenmed.comscientificlabs.co.uk. Furthermore, maleimide-PEG-biotin reagents, similar in structure to this compound, have been employed in advanced proteomics techniques to label and identify proteins undergoing reversible oxidative modifications nih.gov.

Role in Targeted Delivery Research Systems

Biotinylation has emerged as a significant strategy in the development of targeted delivery systems, particularly in the context of drug and gene delivery research. This compound, with its ability to conjugate to various molecules and its PEG spacer for improved properties, plays a role in this area.

Conjugation to Polymeric Nanoparticles for Investigational Drug Delivery Platforms

This compound and similar biotin-PEG conjugates are utilized in the functionalization of polymeric nanoparticles for targeted drug delivery research alfa-chemistry.comnih.govacs.org. Conjugating biotin to the surface of nanoparticles allows them to potentially target cells or tissues that overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), which is often upregulated in certain cancer cells pnas.orgtandfonline.comnih.gov. This targeted approach aims to increase the accumulation of the nanoparticles at the desired site, potentially leading to improved therapeutic efficacy and reduced off-target effects pnas.orgtandfonline.com. Biotin-PEG linkers, including those with maleimide functionality, are used to attach biotin to pre-formed nanoparticles or incorporated during nanoparticle synthesis nih.govacs.org. The PEG component enhances the nanoparticles' stealth properties, increasing their circulation time by reducing non-specific uptake by the reticuloendothelial system axispharm.comalfa-chemistry.com.

Research into Biotin-Mediated Uptake Mechanisms for Conjugates

Research into the mechanisms by which biotinylated conjugates are taken up by cells is an active area of study tandfonline.comnih.gov. While the high-affinity SMVT is a known transporter for biotin, studies are investigating whether biotin conjugated to larger molecules like nanoparticles or proteins is also internalized via this transporter or through alternative mechanisms tandfonline.comnih.gov. Research using biotin-PEG-modified nanoparticles has provided evidence supporting a receptor-mediated endocytosis mechanism in cells overexpressing biotin receptors, suggesting that the biotin moiety facilitates cellular entry pnas.org. However, structure-activity relationship studies have also indicated that the presence of a free carboxylic acid on biotin is important for high-affinity SMVT binding, raising questions about the uptake of conjugates where this group is modified for conjugation tandfonline.comnih.gov. Further research is ongoing to fully elucidate the uptake pathways of various biotin conjugates.

Integration in Biosensor Development and Surface Functionalization Studies

This compound is integrated into the development of biosensors and studies focused on surface functionalization due to its ability to create biotinylated surfaces capable of capturing streptavidin- or avidin-tagged biomolecules. This is particularly relevant for creating highly specific and low-fouling sensing interfaces alfa-chemistry.comth-wildau.deresearchgate.nettue.nl.

The compound can be used to functionalize various surfaces, including gold, silica (B1680970), and polymer-coated layers, by reacting the maleimide group with sulfhydryl-modified surfaces or by incorporating biotin-PEG into surface coatings alfa-chemistry.comth-wildau.deresearchgate.net. The subsequent immobilization of biotinylated capture molecules via streptavidin provides a robust and oriented layer for target analyte binding alfa-chemistry.comresearchgate.net. The dPEG spacer contributes to the anti-fouling properties of the surface, minimizing non-specific binding of matrix components in complex samples, which is a critical challenge in biosensor performance alfa-chemistry.comresearchgate.netmdpi.comtue.nl. This integration is crucial for developing sensitive and selective biosensors for detecting a wide range of biomolecules alfa-chemistry.comth-wildau.deresearchgate.net. Research explores different surface functionalization strategies, including the use of biotin-derivatized polymers and click chemistry approaches, to optimize the performance and reusability of biosensors researchgate.nettue.nl.

Development of Three-Dimensional Hydrogel Matrices for Enhanced Sensitivity (e.g., Surface Plasmon Resonance Analysis)

Three-dimensional hydrogel matrices serve as promising platforms in biosensing, offering increased surface area for ligand immobilization and a more native-like environment for biomolecular interactions. nih.govacs.orgnih.gov this compound or its functional components can be incorporated into the development of such matrices. For instance, hydrogels synthesized by cross-linking components functionalized with maleimide and thiol groups have been successfully employed as biosensing matrices for techniques like Surface Plasmon Resonance (SPR) analysis. nih.govacs.org These hydrogels can enable high loading capacities of ligands, which is particularly beneficial for the analysis of small molecules, and simultaneously reduce non-specific binding. nih.govacs.org SPR is a label-free technique that allows real-time monitoring of binding events, and the use of optimized hydrogel matrices can significantly enhance the sensitivity and accuracy of SPR-based biosensors. nih.govnih.govmdpi.com The spatial separation provided by PEG linkers within the hydrogel structure can contribute to increased biomolecule loading compared to two-dimensional surfaces. nih.govacs.org

Advancements in Peptide and Oligonucleotide Modification Research

This compound is a valuable reagent in the modification of peptides and oligonucleotides, primarily through PEGylation and site-specific conjugation.

Enhancing Peptide Hydrophilicity and Analytical Simplification through PEGylation

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol to a molecule, is a common technique used to improve the properties of peptides and proteins. biosynth.comstratech.co.uknih.gov The addition of PEG chains, including the dPEG(R) spacer in this compound, can significantly enhance the water solubility of hydrophobic peptides. issuu.comstratech.co.uknih.gov This increased hydrophilicity can simplify handling and analysis of peptides in aqueous solutions. Beyond improved solubility, PEGylation can also increase the hydrodynamic volume of peptides, potentially leading to reduced renal clearance and extended circulation time in vivo. issuu.comstratech.co.uknih.gov Discrete PEG (dPEG(R)) linkers, like the one in this compound, offer the advantage of a single molecular weight, which simplifies the analysis of modified peptides compared to traditional dispersed PEGs that consist of a range of chain lengths and molecular weights. stratech.co.uk This molecular homogeneity is particularly beneficial for characterization and quality control.

Optimization Strategies and Overcoming Research Challenges with Biotin Dpeg R 3 Mal

Reaction Condition Optimization for Bioconjugation Efficiency

Optimizing reaction parameters is critical to achieving high conjugation yields and ensuring the specificity of the maleimide-thiol reaction.

Impact of pH and Temperature on Conjugation Yield and Specificity

The pH of the reaction buffer significantly influences the reactivity and selectivity of the maleimide (B117702) group. The maleimide-thiol reaction is most efficient and selective for thiols within a pH range of 6.5 to 7.5 axispharm.comscientificlabs.co.ukthermofisher.comatto-tec.com. In this range, the thiol group is sufficiently deprotonated to act as a nucleophile, while the reactivity of primary amines (such as lysine (B10760008) residues) is significantly lower, minimizing unwanted side reactions thermofisher.comatto-tec.comthermofisher.com. At neutral pH, the maleimide group is approximately 1000 times more reactive towards a free sulfhydryl than to an amine thermofisher.com.

Temperature also plays a role in reaction kinetics. Most maleimide conjugations are performed at room temperature interchim.fr. However, adjusting the temperature may be necessary for specific applications to optimize the reaction rate and stability of the biomolecules involved interchim.fr. For instance, incubating at 4°C overnight can be an alternative to a shorter incubation at room temperature thermofisher.comtocris.com. Storage conditions of the maleimide reagent itself are also important, as storage at higher temperatures can lead to decreased reactivity over time due to hydrolysis nih.gov.

| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Outcome |

| 6.5 - 7.5 | High | Low | Low | High selectivity for thiols, good yield |

| > 7.5 | High | Increased | Increased | Reduced selectivity, lower yield, side reactions |

| < 6.5 | Lower | Low | Low | Slower reaction rate |

Stoichiometric Control for Desired Conjugate Ratios

Controlling the molar ratio of Biotin-dPEG(R)3-MAL to the target molecule is crucial for achieving the desired conjugation ratio, particularly when aiming for a specific number of biotin (B1667282) labels per molecule (e.g., mono-biotinylation). The amount of maleimide reagent to use depends on the number of available free sulfhydryl groups on the target molecule and the desired extent of modification thermofisher.com.

For proteins with accessible free thiols (either naturally occurring cysteine residues or introduced through reduction of disulfide bonds or mutagenesis), using a controlled molar excess of the maleimide reagent is common practice thermofisher.comtocris.com. A typical starting point for protein solutions is a 5- to 20-fold molar excess of the maleimide reagent per protein molecule thermofisher.comtocris.com. However, this ratio often needs to be optimized for each specific protein and desired labeling density tocris.com. For more dilute protein solutions, a greater relative molar excess of the reagent may be necessary thermofisher.com.

Achieving a homogeneous product with a defined stoichiometry (e.g., 1:1 conjugate) can be challenging, especially when the target molecule has multiple reactive thiol groups or when using random conjugation methods ucl.ac.uknih.gov. While maleimide chemistry is more site-selective than amine-reactive chemistry, it can still lead to a mixture of products with varying numbers of biotin molecules attached if multiple free thiols are present nih.govcreative-diagnostics.com. Strategies like site-directed mutagenesis to introduce a single reactive cysteine residue can help in achieving more controlled stoichiometry and site-specific conjugation frontiersin.orgnih.gov. Solid-phase bioconjugation procedures have also been shown to offer precise stoichiometry control and ease of purification compared to solution-phase reactions acs.org.

| Maleimide:Thiol Molar Ratio | Potential Outcome |

| 1:1 | Favors mono-conjugation, but may have incomplete reaction |

| 5:1 - 20:1 (typical starting) | Increased conjugation yield, potential for multiple labeling |

| Higher Excess | Higher likelihood of multiple labeling, increased reagent cost |

Addressing Heterogeneity and Purity in PEGylated Constructs

PEGylation, including the use of PEGylated linkers like this compound, can introduce heterogeneity in the final product. This heterogeneity can arise from variations in the number of PEG chains attached (degree of PEGylation) and the specific sites of attachment scielo.breuropeanpharmaceuticalreview.comresearchgate.net. Achieving high purity is essential for downstream applications and therapeutic efficacy.

Strategies for Achieving Uniform Product Composition in Synthesis

Several strategies are employed during the synthesis and conjugation steps to minimize heterogeneity and obtain a more uniform product composition:

Site-Specific Modification: Utilizing target molecules with a limited number of accessible and reactive thiol groups is a primary strategy. This can involve working with proteins that naturally have few free cysteines or genetically engineering proteins to introduce a single cysteine residue at a desired location ucl.ac.ukfrontiersin.orgnih.gov. This approach significantly increases the likelihood of achieving a 1:1 conjugate ucl.ac.uk.

Controlled Reaction Conditions: As discussed in Section 5.1, careful control of pH, temperature, and reaction time can favor specific reaction pathways and limit unwanted side reactions that contribute to heterogeneity europeanpharmaceuticalreview.com.

Stoichiometric Control: Using a controlled molar ratio of the maleimide reagent to the target molecule helps to influence the average number of this compound molecules attached thermofisher.com. While achieving absolute homogeneity solely through stoichiometry can be difficult for multi-thiol proteins, optimization can minimize the proportion of highly or under-labeled species.

Using Homogeneous Linkers: this compound, with its discrete PEG spacer, contributes to product homogeneity by providing a defined molecular weight and length for the PEG portion, unlike traditional polydisperse PEG reagents scientificlabs.co.ukthermofisher.comsigmaaldrich.com.

Solid-Phase Synthesis: Performing bioconjugation on a solid support can offer better control over reaction conditions and stoichiometry, facilitating the production of more uniform conjugates acs.orgnih.gov.

Methodological Refinements for Enhanced Purity in Conjugates

Even with optimized synthesis, purification is often necessary to isolate the desired conjugate and remove unreacted starting materials, hydrolyzed reagent, and heterogeneous byproducts pharmiweb.com. Several chromatographic techniques are commonly used for purifying PEGylated proteins and conjugates:

Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic size. PEGylation increases the apparent size of a protein, allowing separation of PEGylated species from the unmodified protein and smaller reagents researchgate.netpharmiweb.commdpi.com. SEC can also provide some separation of conjugates with different degrees of PEGylation, although efficiency decreases with increasing numbers of attached PEG chains researchgate.net.

Ion-Exchange Chromatography (IEC): PEGylation can shield the charged groups on a protein surface, altering its net charge and interaction with ion-exchange resins researchgate.netmdpi.com. IEC can be effective in separating conjugates based on the extent of PEGylation, particularly at lower degrees of modification researchgate.netnih.gov. Separation of positional isomers may also be possible at the analytical scale researchgate.net.

Hydrophobic Interaction Chromatography (HIC): PEG can undergo a phase transition in the presence of certain salts, making PEGylated proteins appear more hydrophobic than their unmodified counterparts mdpi.com. This property can be exploited in HIC for purification mdpi.comnih.gov.

Affinity Chromatography: Leveraging the high affinity of biotin for avidin (B1170675) or streptavidin is a powerful purification method for biotinylated conjugates thermofisher.comcreative-diagnostics.com. Immobilized streptavidin or avidin resins can be used to capture the biotinylated product, allowing washing away of impurities, followed by elution of the purified conjugate thermofisher.comgoogle.com. Using monomeric avidin can be advantageous for controlled binding and elution acs.org.

Ultrafiltration/Dialysis: These techniques can be used to remove smaller molecules like unreacted linker and salts from the conjugate solution based on size differences researchgate.netbiotium.com.

Characterization techniques such as SDS-PAGE, HPLC, and Mass Spectrometry (MS) are essential for analyzing the purity and composition of the final conjugate, confirming the degree and site of labeling frontiersin.orgpharmiweb.com.

Minimizing Off-Target Reactions and Non-Specific Binding in Complex Biological Systems

When using this compound conjugates in complex biological systems (e.g., cell labeling, in vivo studies), minimizing off-target reactions during conjugation and non-specific binding of the biotinylated product is critical for accurate results and reduced background.

Off-target reactions during the maleimide conjugation step can occur with functional groups other than thiols, particularly at suboptimal pH thermofisher.comresearchgate.net. Maintaining the reaction pH between 6.5 and 7.5 is crucial to maximize selectivity for thiols over amines axispharm.comthermofisher.comatto-tec.com. Buffers free of extraneous thiols (like DTT or β-mercaptoethanol) are also necessary, as these can compete with the target molecule for reaction with the maleimide thermofisher.cominterchim.fr. Quenching excess maleimide reagent after the conjugation reaction with a low molecular weight thiol like glutathione (B108866) or mercaptoethanol can prevent further unwanted reactions thermofisher.com.

Non-specific binding of the biotinylated conjugate in biological systems can arise from several factors:

Interaction with Endogenous Biotin-Binding Proteins: Biological samples contain endogenous proteins that can bind to biotin, leading to false-positive signals rsc.org. While the avidin-biotin interaction is very strong, non-specific binding to endogenous proteins can occur. Using streptavidin or modified forms like NeutrAvidin™ protein, which have lower non-specific binding compared to avidin due to differences in glycosylation and pI, can help thermofisher.com. NeutrAvidin also lacks the RYD sequence found in streptavidin that can interact with RGD binding domains thermofisher.com.

Hydrophobic Interactions: While the dPEG spacer enhances solubility, some non-specific hydrophobic interactions might still occur, especially with certain surfaces or molecules. The hydrophilic nature of the PEG spacer in this compound helps to mitigate this compared to linkers without PEG scientificlabs.co.ukthermofisher.com.

Electrostatic Interactions: The charge of the conjugate and the biological environment can influence non-specific binding. The neutral nature of the PEG spacer generally helps to reduce electrostatic interactions researchgate.net.

Steric Effects: In some cases, the size and structure of the conjugate can lead to non-specific interactions. The flexible dPEG spacer can help to reduce steric hindrance and improve the accessibility of the biotin tag for specific binding to avidin/streptavidin scientificlabs.co.uk.

Strategies to minimize non-specific binding of the biotinylated conjugate include:

Blocking: Blocking surfaces or samples with non-interacting proteins (e.g., BSA) or other blocking agents before incubation with the biotinylated conjugate can saturate potential non-specific binding sites biotium.com.

Optimization of Incubation Conditions: Adjusting incubation time, temperature, and buffer composition (e.g., salt concentration, presence of detergents) can help to reduce non-specific interactions while maintaining specific binding.

Using High-Quality Avidin/Streptavidin Reagents: Utilizing highly purified avidin or streptavidin with low levels of non-specific binding is crucial thermofisher.com. Modified versions like NeutrAvidin are often preferred thermofisher.com.

Washing Steps: Thorough washing steps after incubation with the biotinylated conjugate are essential to remove unbound and non-specifically bound material google.com.

In targeted applications, ensuring the specificity of the molecule conjugated to this compound (e.g., an antibody or ligand) is paramount to direct the biotin tag to the intended target and minimize binding to off-target sites rsc.orgnih.gov.

Enhancing Chemoselectivity in Cysteine-Specific Bioconjugation

Chemoselectivity is a critical factor in bioconjugation, ensuring that a reactive probe selectively targets a desired functional group on a biomolecule without reacting with other potentially nucleophilic residues. This compound leverages the well-established reactivity of the maleimide group towards sulfhydryl groups (thiols), which are predominantly found in cysteine residues under specific conditions. researchgate.netguidetopharmacology.orgwikipedia.orgnih.govfishersci.ch

The reaction between the maleimide group of this compound and a free thiol proceeds via a Michael addition mechanism, forming a stable thioether bond. nih.govfishersci.ch This reaction is highly selective for thiols over other nucleophilic amino acids such as lysine, histidine, or the N-terminus of proteins, particularly when conducted within a slightly acidic to neutral pH range, typically between 6.5 and 7.5. researchgate.netguidetopharmacology.orgwikipedia.orgfishersci.ch At these pH values, the thiol group of cysteine is significantly more reactive than the amine groups of lysine residues, which are largely protonated and less nucleophilic. fishersci.ch

The inherent low natural abundance of cysteine residues in many proteins also contributes to the ability to achieve site-specific modification. fishersci.caflybase.orgepa.gov By genetically engineering proteins to contain a single accessible cysteine residue at a desired location, researchers can direct the conjugation of this compound to this specific site, enabling precise control over the labeling process and the resulting conjugate architecture.

Design Principles for Reduced Non-Specific Interactions in Biosystems

A significant challenge in bioconjugation and the subsequent application of labeled biomolecules in biosystems is minimizing non-specific interactions, such as aggregation, precipitation, and unwanted binding to off-target molecules. The dPEG spacer incorporated in this compound plays a crucial role in mitigating these issues.

Unlike traditional polyethylene (B3416737) glycol (PEG) preparations, which are polydisperse mixtures of polymers with varying chain lengths and molecular weights, dPEG products, including the dPEG3 in this compound, are discrete, single molecular weight compounds. uni.luciteab.comuni.luwikipedia.orgnih.gov This molecular uniformity ensures consistency in the properties of the conjugated product.

Furthermore, the flexible and hydrophilic nature of the dPEG chain creates a hydration shell around the conjugated molecule. This steric barrier can effectively shield the labeled biomolecule from interacting non-specifically with other proteins, cell surfaces, or components within complex biological matrices. uni.lunih.gov This "stealth" effect contributes to reduced immunogenicity and prolonged circulation half-life in vivo, although specific pharmacokinetic data is outside the scope of this article.

The precise length of the dPEG3 spacer, reported as 24.9 Å, provides a defined distance between the biotin moiety and the molecule being labeled. researchgate.netguidetopharmacology.orgwikipedia.org This controlled spacing can be important for optimizing the accessibility of the biotin tag for subsequent binding to streptavidin or avidin, while also minimizing potential steric hindrance that could interfere with the biological activity of the labeled molecule or promote unwanted interactions.

The combined features of the maleimide's specific reactivity with cysteine and the dPEG linker's ability to enhance solubility and provide a steric shield make this compound a valuable tool for creating well-defined bioconjugates with reduced non-specific interactions, thereby improving their performance and reliability in various research applications.

Spacer Length of dPEG3

| Spacer Length (Å) |

| 24.9 |

Future Directions and Emerging Research Avenues for Biotin Dpeg R 3 Mal

Advanced Computational Approaches in Bioconjugation Design

Computational methods are increasingly vital in rationalizing and optimizing bioconjugation strategies, offering insights that complement experimental efforts scilit.commdpi.com. These approaches can help predict the behavior of linkers like Biotin-dPEG®3-MAL and their conjugates, guiding the design of more effective biomolecules.

Molecular Dynamics Simulations for Conjugate Structure-Function Prediction

Molecular dynamics (MD) simulations play a crucial role in understanding the structural and dynamic properties of bioconjugates at the atomic level mdpi.comacs.orgrsc.orgnih.govdigitellinc.comrsc.org. For Biotin-dPEG®3-MAL conjugates, MD simulations can provide insights into:

Conformational flexibility: The dPEG® linker's flexibility and how it influences the presentation and accessibility of the biotin (B1667282) moiety and the conjugated molecule.

Interaction with the biological environment: Simulating the behavior of the conjugate in aqueous solutions, near membranes, or in the presence of other biomolecules to understand potential interactions, aggregation, or non-specific binding nih.gov.

Impact on protein structure and function: If conjugated to a protein, MD can predict how the attachment of Biotin-dPEG®3-MAL affects the protein's folding, stability, and activity mdpi.comdigitellinc.comrsc.org. Studies have shown that conjugated peptides or polymers can influence the structural and dynamic properties of proteins, sometimes enhancing stability or altering secondary structures rsc.org.

Linker stability: While challenging to simulate bond breakage directly, MD can provide information on the local environment around the maleimide-thiol adduct, potentially indicating susceptibility to hydrolysis or retro-Michael reactions.

Artificial Intelligence in Optimizing Bioconjugation Strategies

Predicting optimal conjugation conditions: AI algorithms can analyze large datasets from previous bioconjugation experiments to predict optimal reaction parameters (e.g., pH, temperature, reactant ratios) for achieving high conjugation efficiency and specificity with Biotin-dPEG®3-MAL .

Designing novel linkers: While Biotin-dPEG®3-MAL has a defined structure, AI could potentially aid in the design of next-generation biotinylated linkers with improved properties, such as enhanced stability of the reactive group or tuneable linker lengths and compositions for specific applications.

Optimizing conjugate properties: AI can analyze data relating conjugate structure to function, helping to predict how the attachment of Biotin-dPEG®3-MAL affects the properties of the target molecule, such as solubility, stability, or biological activity nih.gov. This is particularly relevant for complex conjugates like antibody-drug conjugates (ADCs) or protein-nanoparticle constructs.

High-throughput screening analysis: AI can expedite the analysis of data from high-throughput screening of biotinylation reactions or downstream applications, identifying successful conjugation events and correlating them with experimental conditions.

Expansion into New Areas of Chemical Biology and Materials Science Research

The versatile nature of biotinylation and the specific reactivity of the maleimide (B117702) group in Biotin-dPEG®3-MAL position it for expanded use in emerging areas of chemical biology and materials science.

In chemical biology, biotinylation is a fundamental tool for studying protein-protein interactions, protein localization, and post-translational modifications through affinity purification and detection using streptavidin or avidin (B1170675) nih.govacs.orgcreative-diagnostics.comresearchgate.netasiaresearchnews.comthermofisher.comnih.gov. Biotin-dPEG®3-MAL can contribute to these areas by enabling site-specific labeling of proteins or other biomolecules, providing more controlled and homogeneous conjugates for interaction studies or activity-based protein profiling nih.gov. The PEG linker can also influence the accessibility of the biotin tag and the behavior of the labeled molecule in complex biological environments.

Functionalize nanoparticles: Attaching biotin to nanoparticles via the maleimide group allows for subsequent immobilization of streptavidin-conjugated molecules, creating targeted delivery systems or diagnostic probes researchgate.netacs.org. The PEG linker can also improve nanoparticle solubility and reduce non-specific interactions.

Modify surfaces: Biotinylation of surfaces (e.g., biosensor chips, well plates) enables the oriented immobilization of streptavidin-tagged biomolecules for assays or affinity-based separations creative-diagnostics.comthermofisher.com. The maleimide group provides a handle for covalent attachment to thiol-modified surfaces.

Develop hydrogels and biomaterials: Incorporating biotinylated components into hydrogels or other biomaterials allows for the controlled presentation of growth factors, adhesion peptides, or other biomolecules through streptavidin-biotin interactions, influencing cell behavior and tissue engineering outcomes mdpi.com.

The combination of the specific maleimide reactivity, the versatile PEG linker, and the high affinity biotin tag makes Biotin-dPEG®3-MAL a valuable tool for creating complex, functional biomaterials and expanding the capabilities in targeted delivery, diagnostics, and regenerative medicine.

Q & A

Basic Research Questions

Q. How can Biotin-dPEG(R)3-MAL be optimized for site-specific biotinylation of cysteine-containing proteins?

- Methodological Answer :

-

Reaction Conditions : Adjust the pH to 6.5–7.5 (optimal for maleimide-thiol reactivity) and use a 1.5–2.5 molar excess of this compound over the target protein to ensure complete conjugation while minimizing aggregation .

-

Purification : Post-reaction, remove unreacted reagent via size-exclusion chromatography or dialysis. Confirmation of conjugation can be achieved using SDS-PAGE with streptavidin-HRP Western blotting or mass spectrometry .

-

Key Consideration : The 24.9 Å dPEG® spacer ensures minimal steric hindrance between the biotin tag and the protein surface, enhancing streptavidin binding .

- Table 1 : Factors Influencing Conjugation Efficiency

| Factor | Optimal Range/Strategy | Impact on Conjugation |

|---|---|---|

| pH | 6.5–7.5 | Maximizes maleimide-thiol reactivity |

| Molar Ratio | 1.5–2.5 (reagent:protein) | Balances efficiency vs. aggregation |

| Temperature | 4–25°C (ambient) | Avoids protein denaturation |

| Spacer Length | 24.9 Å (dPEG®3) | Reduces steric hindrance |

Q. What experimental controls are critical when validating biotinylation efficiency?

- Answer :

- Negative Control : Incubate the target protein without this compound to confirm absence of endogenous biotin interference .

- Positive Control : Use a standardized protein (e.g., BSA) with known thiol content to verify reagent activity .

- Quantification : Measure free thiols pre- and post-conjugation via Ellman’s assay to assess reaction completion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biotin-avidin binding affinity after conjugation?

- Answer :

- Structural Analysis : Use circular dichroism (CD) or cryo-EM to check for conformational changes in the biotinylated protein that may block the biotin-binding pocket .

- Spacer Effects : Compare binding kinetics (e.g., via surface plasmon resonance) with shorter/longer PEG spacers (e.g., dPEG®11 vs. dPEG®3) to determine if spacer length alters accessibility .

- Competitive Assays : Titrate free biotin to displace the conjugate, confirming functional biotinylation .

Q. What strategies mitigate non-specific binding in biotinylated conjugates during pull-down assays?

- Answer :

-

Blocking Agents : Pre-treat streptavidin beads with 1% BSA or casein to block non-specific interactions .

-

Stringent Washes : Use high-salt buffers (e.g., 500 mM NaCl) or detergents (0.1% Tween-20) to reduce electrostatic/hydrophobic binding .

-

Crosslinker Stability : Verify the maleimide-thiol bond integrity at pH 7.4 via HPLC; hydrolysis or disulfide exchange can cause tag loss .

- Table 2 : Troubleshooting Common Issues

Q. How can researchers validate the site-specificity of this compound conjugation in multi-cysteine proteins?

- Answer :

- Cysteine Mapping : Perform tryptic digestion followed by LC-MS/MS to identify modified cysteine residues .

- Selective Reduction : Partially reduce disulfide bonds with TCEP (1 mM, pH 7.0) to expose specific thiols for controlled labeling .

- Mutagenesis : Replace non-target cysteines with serine to confirm labeling specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.